molecular formula C8H6N2O2 B3219169 2-Oxo-2,3-dihydro-1H-pyrrolo[2,3-B]pyridine-4-carbaldehyde CAS No. 1190316-28-9

2-Oxo-2,3-dihydro-1H-pyrrolo[2,3-B]pyridine-4-carbaldehyde

Cat. No.: B3219169
CAS No.: 1190316-28-9
M. Wt: 162.15 g/mol
InChI Key: HLODPUSNKKAZMO-UHFFFAOYSA-N
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Description

Structural Significance of the 2-Oxo-2,3-Dihydro-1H-Pyrrolo[2,3-B]Pyridine Core

The 2-oxo-2,3-dihydro-1H-pyrrolo[2,3-B]pyridine core combines a fused bicyclic system featuring a pyrrole ring annulated to a pyridine moiety at the [2,3-b] position. This arrangement creates a planar, electron-deficient aromatic system with distinct polarization patterns: the pyridine nitrogen withdraws electron density, while the lactam oxygen at position 2 provides hydrogen-bond acceptor capability.

Key structural attributes include:

  • Conformational restraint : The fused ring system limits rotational freedom, reducing entropic penalties upon target binding.
  • Electron distribution : Quantum mechanical calculations reveal localized electron density at N-1 and O-2, enabling charge-assisted interactions with serine/threonine kinases.
  • Hydrogen-bonding topology : The lactam carbonyl (C2=O) serves as a hydrogen-bond acceptor, while N-1 can act as a donor, mimicking adenine’s interactions in kinase ATP-binding sites.

Recent synthetic advances enable precise functionalization at positions 4, 5, and 7. For example, 4-carbaldehyde derivatives allow further elaboration via:

  • Schiff base formation with primary amines
  • Nucleophilic addition to the aldehyde group
  • Cross-coupling reactions at adjacent positions

Table 1: Biological Activity of Selected 2-Oxo-pyrrolo[2,3-B]pyridine Derivatives

Compound Target IC~50~ (nM) Key Modifications
Example A TNIK 0.7 4-Carbaldehyde, 5-fluoro
Example B IL-2 12.3 7-Methoxy, 4-ethylcarbamate

The scaffold’s adaptability is exemplified in TNIK inhibitor development, where 4-carbaldehyde derivatives showed >100-fold selectivity over related kinases due to optimal complementarity with the hydrophobic back pocket. X-ray crystallography confirms that the lactam oxygen forms a critical hydrogen bond with catalytic lysine residues, while the pyridine nitrogen stabilizes the activation loop through water-mediated interactions.

Role of Carbaldehyde Functionality in Bioactive Molecule Design

The 4-carbaldehyde group introduces strategic advantages in molecular design:

Synthetic versatility :

  • Serves as an electrophilic center for nucleophilic aromatic substitution (S~N~Ar) at position 4
  • Enables formation of hydrazone, oxime, or imine conjugates for prodrug strategies
  • Facilitates Suzuki-Miyaura cross-couplings when converted to boronic esters

Pharmacophoric contributions :

  • Modulates electronic properties through resonance effects (-M), enhancing π-stacking in hydrophobic pockets
  • Acts as a hydrogen-bond acceptor via the aldehyde oxygen (σ-hole interactions)
  • Controls molecular orientation through steric interactions with gatekeeper residues

In a series of IL-2 secretion inhibitors, the 4-carbaldehyde group improved cellular permeability by 3.2-fold compared to methyl ester analogs, while maintaining sub-micromolar activity. This aligns with computational models showing that the aldehyde’s dipole moment (≈2.7 D) enhances desolvation kinetics during membrane permeation.

Table 2: Synthetic Routes to 4-Carbaldehyde Derivatives

Method Yield (%) Key Reagents Positional Selectivity
Vilsmeier-Haack 68 POCl~3~, DMF C4 regioselective
Oxidation 82 MnO~2~, CH~2~Cl~2~ Requires pre-installed alcohol
Cross-coupling 45 Pd(PPh~3~)~4~, Zn(CN)~2~ Compatible with halides

The carbaldehyde’s reactivity enables rapid generation of structure-activity relationship (SAR) libraries. For instance, condensation with arylhydrazines produced analogs with tunable LogP values (1.8–4.1), addressing both blood-brain barrier penetration and aqueous solubility requirements. In kinase inhibitors, the aldehyde group’s orientation proved critical—molecular dynamics simulations revealed that a 20° rotation in the aldehyde plane increased residence time by 1.8-fold due to improved hydrophobic contact with Ile-106 in TNIK.

Strategic applications include:

  • Proteolysis-targeting chimeras (PROTACs) : The aldehyde serves as an anchor point for E3 ligase ligands
  • Covalent inhibitors : Forms reversible Schiff bases with catalytic lysines in kinase domains
  • Fluorescent probes : Conjugation with dansyl hydrazine creates pH-sensitive imaging agents

Properties

IUPAC Name

2-oxo-1,3-dihydropyrrolo[2,3-b]pyridine-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O2/c11-4-5-1-2-9-8-6(5)3-7(12)10-8/h1-2,4H,3H2,(H,9,10,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLODPUSNKKAZMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CN=C2NC1=O)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701185650
Record name 2,3-Dihydro-2-oxo-1H-pyrrolo[2,3-b]pyridine-4-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701185650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1190316-28-9
Record name 2,3-Dihydro-2-oxo-1H-pyrrolo[2,3-b]pyridine-4-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1190316-28-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Dihydro-2-oxo-1H-pyrrolo[2,3-b]pyridine-4-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701185650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 2-Oxo-2,3-dihydro-1H-pyrrolo[2,3-B]pyridine-4-carbaldehyde can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, a strategy for the catalyst-free domino reaction of 4-aminopyridin-2(1H)-ones with arylglyoxal hydrates and different 1,3-dicarbonyl compounds in water has been established, yielding pyrrolo[3,2-c]pyridine derivatives with high efficiency . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

2-Oxo-2,3-dihydro-1H-pyrrolo[2,3-B]pyridine-4-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The keto group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions at the pyridine ring, where nucleophiles replace hydrogen atoms under suitable conditions.

Common reagents and conditions used in these reactions include acidic or basic catalysts, specific solvents, and controlled temperatures. Major products formed from these reactions depend on the type of reaction and the reagents used.

Scientific Research Applications

2-Oxo-2,3-dihydro-1H-pyrrolo[2,3-B]pyridine-4-carbaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Oxo-2,3-dihydro-1H-pyrrolo[2,3-B]pyridine-4-carbaldehyde involves its interaction with molecular targets such as enzymes and receptors. For example, derivatives of this compound have shown potent inhibitory activity against fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and differentiation . The inhibition of FGFRs can lead to the suppression of tumor growth and the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The compound shares structural similarities with other pyrrolo-pyridine derivatives, differing primarily in substituent positions and functional groups. Key analogues include:

Compound Name Core Structure Differences Key Functional Groups
1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde Lacks the 2-oxo group Aldehyde at position 4
(Z)-Methyl 3-...-2-oxo-2,3-dihydro-1H-pyrrolo[2,3-B]pyridine-6-carboxylate Substituents at positions 3 and 6; ester group Methyl ester, aryl substituents
1,7-Dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxylic acid Fused pyrimidine ring; carboxylic acid Carboxylic acid, methyl groups

Research Findings and Limitations

  • highlights the antimicrobial efficacy of pyrimidine-fused derivatives, suggesting unexplored opportunities for the target compound in infectious disease research .
  • Data Gaps: Limited published data on the target compound’s in vivo pharmacokinetics and toxicity profile compared to its analogues. Industrial reports () focus on market metrics but lack detailed mechanistic studies .

Biological Activity

2-Oxo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound belongs to the pyrrolo[2,3-b]pyridine family, characterized by a bicyclic structure that enhances its interaction with biological targets. The molecular formula is C8H6N2OC_8H_6N_2O with a molecular weight of 150.14 g/mol. Its structural features include:

  • Pyrrole Ring : Contributes to the compound's ability to interact with various biological targets.
  • Carbonyl Group : Plays a crucial role in the reactivity and binding affinity of the molecule.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrrolo[2,3-b]pyridine derivatives. For instance, compounds derived from this scaffold have shown significant inhibitory activity against fibroblast growth factor receptors (FGFRs), which are implicated in various cancers. Specifically:

  • Compound 4h , a derivative of pyrrolo[2,3-b]pyridine, exhibited potent inhibitory activity against FGFR1, 2, and 3 with IC50 values of 7 nM, 9 nM, and 25 nM respectively. This compound also demonstrated the ability to inhibit breast cancer cell proliferation and induce apoptosis in vitro .

Phosphodiesterase Inhibition

Another area of interest is the inhibition of phosphodiesterases (PDEs). Compounds based on the pyrrolo[2,3-b]pyridine scaffold have been evaluated for their ability to inhibit PDE4B:

  • Compound 11h was identified as a selective inhibitor of PDE4B with an IC50 value of approximately 0.48 μM. It significantly inhibited TNF-α release from macrophages exposed to pro-inflammatory stimuli .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing biological activity. Modifications on the pyrrolo[2,3-b]pyridine core can lead to variations in potency and selectivity:

CompoundModificationIC50 (nM)Biological Activity
4h-7FGFR1 Inhibition
4h-9FGFR2 Inhibition
11h-480PDE4B Inhibition

This table illustrates how specific modifications can enhance or reduce activity against targeted receptors.

Case Studies

  • FGFR Inhibition : A study reported that compound 4h not only inhibited FGFRs but also reduced migration and invasion of breast cancer cells in vitro. This suggests potential therapeutic applications in cancer treatment .
  • Inflammation Modulation : The PDE4B inhibitor properties of compound 11h indicate its potential use in treating inflammatory conditions by modulating TNF-α levels .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-Oxo-2,3-dihydro-1H-pyrrolo[2,3-B]pyridine-4-carbaldehyde?

  • Methodology : The synthesis typically involves constructing the pyrrolopyridine core first, followed by functionalization. For example, intermediates like 2-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde can undergo condensation with alkyl glycinate derivatives in methanol under basic conditions (e.g., triethylamine) to form aldehyde intermediates. Subsequent acidification and purification yield the target compound .
  • Key Steps :

  • Stirring with triethylamine to facilitate nucleophilic substitution.
  • Controlled acidification (HCl) to precipitate intermediates.
  • Use of sodium methoxide for cyclization .

Q. How is structural confirmation performed for this compound?

  • Analytical Techniques :

  • NMR Spectroscopy : 1^1H NMR (400 MHz, DMSO-d6) is used to confirm substituent positions and hydrogen environments. For example, aldehydic protons typically appear as singlets near δ 9.5–10.5 ppm .
  • Mass Spectrometry : High-resolution ESI-MS or CI-MS validates molecular weight (e.g., m/z 190.049 for related aldehydes) .
  • Elemental Analysis : Combustion analysis (C, H, N) ensures purity and stoichiometric consistency .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields during synthesis?

  • Variables to Test :

  • Temperature : Heating intermediates at 50–60°C enhances cyclization efficiency but must avoid decomposition .
  • Catalyst Loading : Triethylamine (20 mmol) is critical for deprotonation but excess amounts may lead to side reactions.
  • Solvent Choice : Methanol balances solubility and reactivity; switching to DMF or THF could alter reaction kinetics .
    • Case Study : A 59% yield was achieved for a related carboxamide by adjusting alkylation steps and using stoichiometric sodium methoxide .

Q. How should researchers address contradictions in spectral data during characterization?

  • Troubleshooting :

  • Impurity Identification : LCMS or HPLC (e.g., 97.34% purity threshold) detects byproducts from incomplete reactions .
  • Deuterated Solvent Effects : Ensure DMSO-d6 does not exchange with labile protons (e.g., NH groups).
  • Crystallography : Single-crystal X-ray diffraction resolves ambiguous NMR assignments, especially for tautomeric forms .

Q. What strategies enable selective functionalization of the pyrrolopyridine scaffold?

  • Halogenation : Introduce bromo/iodo groups at position 5 or 6 using NBS or iodine monochloride, enabling cross-coupling reactions (e.g., Suzuki-Miyaura) .
  • Nitrile Incorporation : Cyanide substitution at position 5 via nucleophilic displacement or palladium-catalyzed cyanation .
  • Aldehyde Modifications : Reductive amination or condensation with hydrazines to form hydrazones for bioactivity studies .

Q. How do solid-state forms (polymorphs) impact biological activity?

  • Characterization Methods :

  • PXRD : Differentiates crystalline forms, as seen in patent applications for related pyrrolopyridine salts .
  • DSC/TGA : Identifies thermal stability and hydration states.
    • Bioactivity Correlation : Polymorphs may alter solubility, affecting pharmacokinetic profiles in vitro .

Q. How can researchers evaluate competing synthetic routes for scalability?

  • Comparative Analysis :

  • Route A : Build pyrimidine ring on pre-formed pyrrole (higher atom economy but requires harsh conditions) .
  • Route B : Condense 4-aminopyrimidines with 2-oxo-alkyl precursors (milder conditions but lower yields) .
    • Metrics :
  • Yield (e.g., 59% for Route B vs. 70% for Route A in analogs).
  • Purification complexity (e.g., column chromatography vs. simple filtration) .

Data Contradiction Analysis

Q. Why might NMR spectra show unexpected splitting or shifts?

  • Potential Causes :

  • Tautomerism : Keto-enol equilibria in the dihydro-pyrrolo ring can lead to dynamic NMR effects.
  • Residual Solvents : Methanol or water in DMSO-d6 may broaden peaks; ensure thorough drying .
    • Resolution : Variable-temperature NMR or 2D experiments (COSY, HSQC) clarify exchange processes .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Oxo-2,3-dihydro-1H-pyrrolo[2,3-B]pyridine-4-carbaldehyde
Reactant of Route 2
Reactant of Route 2
2-Oxo-2,3-dihydro-1H-pyrrolo[2,3-B]pyridine-4-carbaldehyde

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